molecular formula C10H16O2S B13275554 2-(Oxan-3-yl)thiolane-2-carbaldehyde

2-(Oxan-3-yl)thiolane-2-carbaldehyde

Cat. No.: B13275554
M. Wt: 200.30 g/mol
InChI Key: YSQIPLNWKZFSDF-UHFFFAOYSA-N
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Description

2-(Oxan-3-yl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₆O₂S It is characterized by the presence of an oxane ring and a thiolane ring, both of which are fused to a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-3-yl)thiolane-2-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of oxane derivatives with thiolane precursors in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The oxane and thiolane rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Oxan-3-yl)thiolane-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxane and thiolane rings may also interact with biological membranes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds also contain sulfur and have similar structural features.

    Oxane derivatives: Compounds with oxane rings share some chemical properties with 2-(Oxan-3-yl)thiolane-2-carbaldehyde.

Uniqueness

This compound is unique due to the combination of oxane and thiolane rings fused to a carbaldehyde group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

2-(oxan-3-yl)thiolane-2-carbaldehyde

InChI

InChI=1S/C10H16O2S/c11-8-10(4-2-6-13-10)9-3-1-5-12-7-9/h8-9H,1-7H2

InChI Key

YSQIPLNWKZFSDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2(CCCS2)C=O

Origin of Product

United States

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